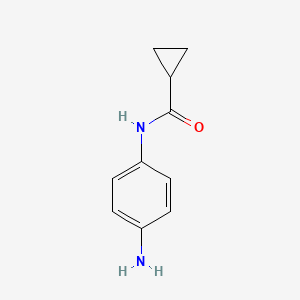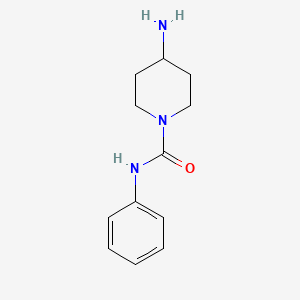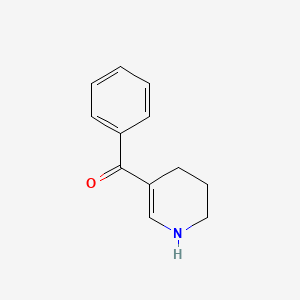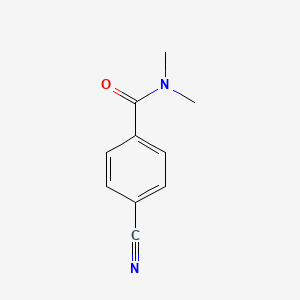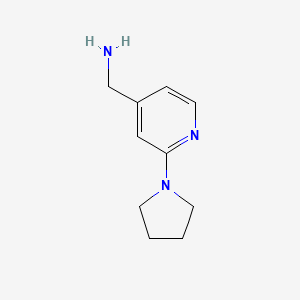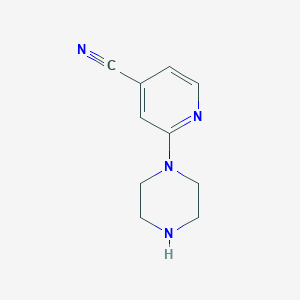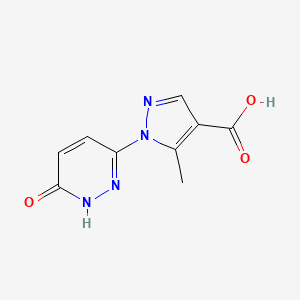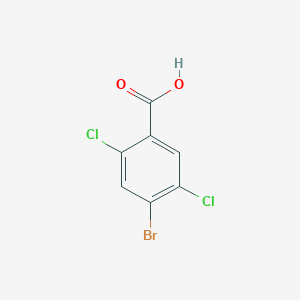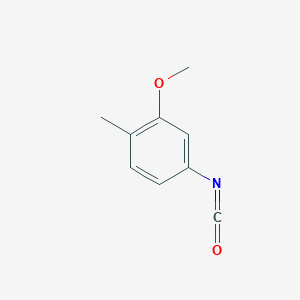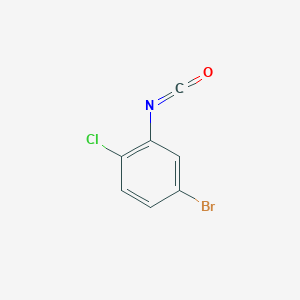
4-Bromo-1-chloro-2-isocyanatobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-Bromo-1-chloro-2-isocyanatobenzene is a derivative of benzyl isocyanate, which has been studied for its electrochemical properties and potential applications in lithium-ion batteries. The related compound 4-bromobenzyl isocyanate (Br-BIC) has been shown to electrochemically polymerize to form an overcharge-inhibiting film on the cathode surface of lithium-ion batteries, which could be indicative of similar behavior by 4-Bromo-1-chloro-2-isocyanatobenzene .
Synthesis Analysis
While the synthesis of 4-Bromo-1-chloro-2-isocyanatobenzene is not directly detailed in the provided papers, the study of Br-BIC suggests that it can be used as an electrolyte additive in lithium-ion batteries. This implies that the synthesis of such compounds is geared towards creating functional materials for electrochemical applications .
Molecular Structure Analysis
The molecular structure of related compounds such as trans-4-bromoazoxybenzene has been determined by X-ray diffraction, revealing slight differences in geometries within the asymmetric unit. This suggests that the molecular structure of 4-Bromo-1-chloro-2-isocyanatobenzene could also exhibit unique geometrical features that may influence its physical and chemical properties .
Chemical Reactions Analysis
The chemical reactivity of 4-Bromo-1-chloro-2-isocyanatobenzene can be inferred from the behavior of similar compounds. For instance, Br-BIC is capable of undergoing electrochemical polymerization, which is a significant reaction that contributes to its function as an overcharge protection additive in lithium-ion batteries .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be complex. For example, the melting points of dibromobenzenes vary significantly depending on their molecular symmetry and the presence of halogen bonds, which could also be relevant for 4-Bromo-1-chloro-2-isocyanatobenzene . Additionally, NMR spectroscopy of chlorobenzene and bromobenzene in a liquid crystalline phase provides insights into the molecular structure and symmetry parameters, which could be extrapolated to understand the properties of 4-Bromo-1-chloro-2-isocyanatobenzene .
科学的研究の応用
Halogen Bonding and Structural Determinants
One significant area of application for halogenated compounds, including those similar to 4-Bromo-1-chloro-2-isocyanatobenzene, is in studying halogen bonding and its effects on molecular structure. For instance, the investigation of 4-halotriaroylbenzenes highlighted the structural importance of C-X...O=C interactions and the role of halogen bonding in determining molecular conformations (Pigge, Vangala, & Swenson, 2006).
Synthesis and Halogenation Reactions
Halogenated benzene derivatives, such as 4-Bromo-1-chloro-2-isocyanatobenzene, are pivotal in synthetic chemistry. Research into ring halogenations of polyalkylbenzenes using N-halosuccinimide and acidic catalysts demonstrates the utility of these compounds in synthesizing complex halogenated molecules (Bovonsombat & Mcnelis, 1993).
Thermodynamic and Vapor Pressure Studies
The study of vapor pressure and thermodynamic properties of halogenated benzenes provides insights into their volatility and stability, which are critical for their use in various industrial and scientific applications. Research on crystalline halobenzenes, including bromo- and chlorobenzenes, has contributed to understanding these compounds' physical properties and their behavior under different temperature conditions (Oonk et al., 1998).
Electrochemical Studies
Electrochemical fluorination studies of aromatic compounds, including halobenzenes, shed light on the mechanisms and efficiencies of fluorination reactions. These studies are essential for developing synthetic pathways for fluorinated organic compounds, which have widespread applications in pharmaceuticals, agrochemicals, and material science (Horio et al., 1996).
特性
IUPAC Name |
4-bromo-1-chloro-2-isocyanatobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGDDXYUBBNEOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585488 |
Source


|
| Record name | 4-Bromo-1-chloro-2-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-2-isocyanatobenzene | |
CAS RN |
923693-67-8 |
Source


|
| Record name | 4-Bromo-1-chloro-2-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

